2-(Bromomethyl)acrylic acid

Catalog No.
S666835
CAS No.
72707-66-5
M.F
C4H5BrO2
M. Wt
164.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)acrylic acid

CAS Number

72707-66-5

Product Name

2-(Bromomethyl)acrylic acid

IUPAC Name

2-(bromomethyl)prop-2-enoic acid

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

InChI

InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)

InChI Key

NOOYFQLPKUQDNE-UHFFFAOYSA-N

SMILES

C=C(CBr)C(=O)O

Synonyms

2-(Bromomethyl)propenoic Acid; α-(Bromomethyl)acrylic Acid; α-Bromomethacrylic Acid

Canonical SMILES

C=C(CBr)C(=O)O

Synthesis of Functionalized Polymers:

-BMA is a valuable building block for the synthesis of diverse functionalized polymers. The presence of the acrylic acid group allows for polymerization through radical or ionic mechanisms, while the bromomethyl group serves as a versatile reactive site for further functionalization. This enables the creation of polymers with tailored properties for specific applications, such as:

  • Biocompatible polymers for drug delivery: By attaching biocompatible moieties to the bromomethyl group, researchers can develop polymers suitable for encapsulating and delivering drugs within the body [].
  • Functional hydrogels for tissue engineering: The reactive nature of the bromomethyl group allows for the incorporation of various functional groups into the polymer backbone, leading to hydrogels with desirable properties for tissue engineering applications [].
  • Conductive polymers for electronic devices: 2-BMA can be copolymerized with other monomers to create conjugated polymers with enhanced electrical conductivity, finding use in organic electronics [].

Cross-linking Agent for Biomolecules:

Due to its ability to react with various functional groups, 2-BMA can be used as a cross-linking agent for biomolecules like proteins and nucleic acids. This cross-linking process can:

  • Improve the stability and functionality of biomolecules: Cross-linking can enhance the stability of biomolecules against harsh environmental conditions or enzymatic degradation [].
  • Create bioconjugates with specific properties: By attaching different functionalities to the bromomethyl group before cross-linking, researchers can create bioconjugates with tailored properties for various applications [].

Michael Addition Reactions:

-BMA readily undergoes Michael addition reactions, where a nucleophile reacts with the electron-deficient carbon-carbon double bond. This reaction allows for the conjugation of various functionalities to the molecule, enabling its use in:

  • Synthesis of bioactive compounds: By attaching specific functional groups through Michael addition, researchers can create novel molecules with potential therapeutic applications [].
  • Development of new materials: Michael addition reactions with various starting materials can lead to the formation of new materials with diverse properties for various technological applications [].

2-(Bromomethyl)acrylic acid is an organic compound with the molecular formula C4_4H5_5BrO2_2 and a CAS number of 72707-66-5. It is characterized by the presence of a bromomethyl group attached to the acrylic acid moiety, making it a brominated derivative of acrylic acid. This compound is recognized for its reactivity due to the bromine atom, which can participate in various

2-(Bromomethyl)acrylic acid can be a corrosive and irritant compound.

  • Skin and eye contact: Can cause irritation and burns.
  • Inhalation: May irritate the respiratory tract.
  • Ingestion: Can cause gastrointestinal irritation.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Formation of α-Methylene-Butyrolactones: This compound reacts with aldehydes and ketones to form α-methylene-butyrolactones, which are significant in organic synthesis .
  • Cyclization Reactions: It can react with carbodiimides under mild conditions to produce 1,3-disubstituted-5-methylene-6H-pyrimidine derivatives, showcasing its utility in synthesizing complex molecules .

Several methods have been developed for synthesizing 2-(Bromomethyl)acrylic acid:

  • Direct Bromination: Acrylic acid can be brominated using bromine or other brominating agents to introduce the bromomethyl group.
  • Reactions with Carbonyl Compounds: The compound can be synthesized through reactions involving carbonyl compounds and other intermediates under controlled conditions .
  • Use of Indium Promoters: Recent methods have employed indium-promoted reactions to enhance yields and selectivity in forming α-methylene-γ-lactones from this compound .

2-(Bromomethyl)acrylic acid has several applications:

  • Synthesis of Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
  • Polymer Chemistry: The compound is used in polymerization processes to create functionalized polymers with specific properties.
  • Organic Synthesis: It acts as a versatile intermediate for synthesizing other organic compounds due to its reactive functional groups .

Interaction studies involving 2-(Bromomethyl)acrylic acid often focus on its reactivity with biological molecules and other organic compounds. These studies help elucidate its potential therapeutic applications and guide the design of new derivatives with improved efficacy and safety profiles. For instance, research into its interactions with nucleophiles has provided insights into how this compound can be utilized in drug development .

In comparing 2-(Bromomethyl)acrylic acid with similar compounds, several noteworthy derivatives emerge:

Compound NameMolecular FormulaKey Features
Methyl 2-(bromomethyl)acrylateC5_5H7_7BrO2_2Ester derivative; used in polymerization
2-Bromoethyl acrylateC5_5H7_7BrO2_2Contains an ethyl group; different reactivity
Acrylic AcidC3_3H4_4O2_2No halogen; simpler structure

Uniqueness of 2-(Bromomethyl)acrylic Acid: The presence of the bromomethyl group distinguishes it from other acrylic acid derivatives. This unique feature enhances its reactivity and versatility in synthetic applications, allowing it to participate in nucleophilic substitution reactions that are not possible with non-brominated analogs.

Industrial and Laboratory-Scale Synthesis Methods

The synthesis of 2-(bromomethyl)acrylic acid typically involves the bromination of methacrylic acid derivatives. A laboratory-scale method reported by Khazaei et al. employs N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethylbenzene sulfonamide) and dibenzoyl peroxide in tetrachloromethane at 20°C for 6 hours, achieving a yield of 74%. Industrial protocols often optimize for cost and scalability, using titanium(IV) chloride (TiCl₄) as a catalyst for bromination reactions with pyridine sulfate dibromide. This method avoids light sensitivity issues associated with mercury-based catalysts and aligns with environmental regulations.

Catalytic Bromination of Methacrylic Acid Derivatives

TiCl₄-catalyzed bromination is highly effective for introducing bromine at the α-position of acrylic acid derivatives. The reaction mechanism involves the activation of the olefinic bond, followed by electrophilic bromine addition. This method has been validated for monomers like acrylic acid and styrene, with purity determinations matching established analytical standards. The catalytic system’s insensitivity to light enhances reproducibility in large-scale production.

One-Pot Synthetic Strategies and Process Optimization

Recent advances focus on streamlining synthesis into one-pot reactions. For example, indium-mediated coupling of 2-(bromomethyl)acrylic acid with aldehydes or aldimines facilitates the direct preparation of α-methylene-γ-lactones. These protocols reduce intermediate isolation steps and improve overall yields (e.g., 65–75% for lactone derivatives). Process optimization emphasizes solvent selection (e.g., tetrachloromethane or methanol) and temperature control (20–25°C) to minimize side reactions.

The bromomethyl group in 2-(bromomethyl)acrylic acid serves as a potent electrophilic site, enabling diverse nucleophilic substitution reactions. The compound’s α-positioned bromine atom undergoes displacement by nucleophiles such as phosphines, amines, and thiols under mild conditions. For instance, triphenylphosphine (PPh₃) reacts with methyl 2-(bromomethyl)acrylate via an Sₙ2 mechanism, forming a phosphonium intermediate (Scheme 1) [2] [4]. This step is critical in initiating cascades such as hexamerization (discussed in Section 2.3).

Key Reaction Parameters

  • Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity.
  • Temperature: Room temperature (20–25°C) suffices for most substitutions [2] [4].
  • Base: Triethylamine (TEA) facilitates deprotonation and bromide elimination [2].

A comparative study of bases revealed that TEA outperforms inorganic bases (e.g., Na₂CO₃) due to superior solubility and neutralization efficiency (Table 1) [2].

Table 1: Base Effects on Substitution Efficiency

BaseYield (%)Reaction Time (h)
Triethylamine8172
Na₂CO₃<1072
K₂CO₃<1072

Michael Addition and Conjugate Reactions

The α,β-unsaturated carbonyl system in 2-(bromomethyl)acrylic acid acts as a Michael acceptor, participating in conjugate additions. Triphenylphosphine undergoes a regioselective 1,4-addition to the acrylate, generating a zwitterionic intermediate (Scheme 2) [2] [4]. Subsequent bromide elimination produces a resonance-stabilized ylide, which drives further reactivity.

Mechanistic Insights

  • Conjugate Addition: PPh₃ attacks the β-carbon, forming a phosphonium-enolate [2].
  • Elimination: Bromide departure yields a reactive ylide, enabling cycloadditions [4].
  • Steric and Electronic Effects: Electron-withdrawing groups on the acrylate enhance electrophilicity, accelerating addition [2].

This pathway underpins the compound’s utility in synthesizing complex architectures, such as bicyclic pentaenes [2].

Cyclization and Heterocycle Formation Mechanisms

2-(Bromomethyl)acrylic acid facilitates cyclization via domino processes. For example, its hexamerization under phosphine catalysis assembles six acrylate units into a bicyclic pentaene with four stereocenters (Scheme 3) [2] [4]. The mechanism involves two sequential Diels-Alder (DA) cycloadditions:

  • First DA Cycloaddition: A triene intermediate acts as a diene, reacting with a dienophile acrylate to form a cyclohexene [2].
  • Second DA Cycloaddition: A second triene unit engages the cyclohexene, completing the bicyclic framework [4].

Stereochemical Control

  • Regioselectivity: Exo-transition states dominate both cycloadditions [2].
  • Stereoselectivity: C₂ symmetry arises from opposing facial selectivities in each DA step [4].

Table 2: Cyclization Outcomes Under Varied Conditions

CatalystYield (%)Reaction Time (h)
PPh₃8172
Tri-2-furylphine6972
(±)-BINAP3596

Additionally, reactions with aldehydes yield α-methylene-γ-butyrolactones, valuable intermediates in medicinal chemistry [3].

Radical Polymerization and Chain-Transfer Dynamics

While radical pathways for 2-(bromomethyl)acrylic acid are less documented, its structural analogs suggest potential in chain-transfer polymerization. The bromine atom may act as a leaving group, enabling abstraction by radical initiators (e.g., AIBN). However, experimental evidence from non-excluded sources remains limited.

Hypothetical Mechanism

  • Initiation: AIBN generates primary radicals.
  • Chain Transfer: Radicals abstract bromine, forming acrylate-centered radicals.
  • Propagation: Radicals add to monomer units, elongating the polymer chain.

Further studies are needed to validate this pathway and quantify chain-transfer constants.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

72707-66-5

Wikipedia

2-(Bromomethyl)propenoic acid

Dates

Modify: 2023-08-15

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